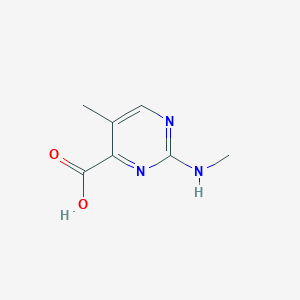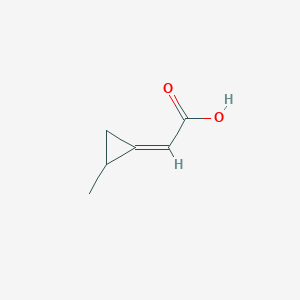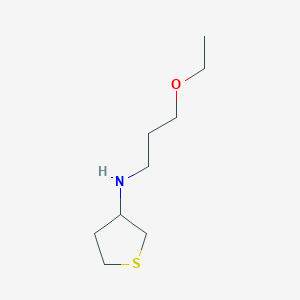
N-(3-ethoxypropyl)thiolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethoxypropyl)thiolan-3-amine is a chemical compound with the molecular formula C9H19NOS and a molecular weight of 189.32 g/mol . It is characterized by the presence of a thiolane ring substituted with an ethoxypropyl group and an amine group. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of N-(3-ethoxypropyl)thiolan-3-amine typically involves the nucleophilic substitution reaction of thiolane derivatives with ethoxypropylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(3-ethoxypropyl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with alkyl halides to form secondary or tertiary amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-ethoxypropyl)thiolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)thiolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The ethoxypropyl group and the thiolane ring contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
N-(3-ethoxypropyl)thiolan-3-amine can be compared with similar compounds such as:
- N-(2-ethoxyethyl)thiolan-3-amine
- N-(3-methoxypropyl)thiolan-3-amine
- N-(3-ethoxypropyl)thiolan-2-amine
These compounds share structural similarities but differ in the position or nature of the substituents. The unique combination of the ethoxypropyl group and the thiolane ring in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H19NOS |
|---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)thiolan-3-amine |
InChI |
InChI=1S/C9H19NOS/c1-2-11-6-3-5-10-9-4-7-12-8-9/h9-10H,2-8H2,1H3 |
InChI Key |
CZUXLVNIHCYJSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1CCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one](/img/structure/B13248315.png)

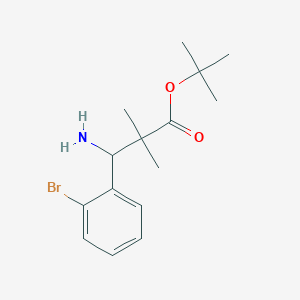
![8-(3-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13248343.png)

![2-{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13248345.png)



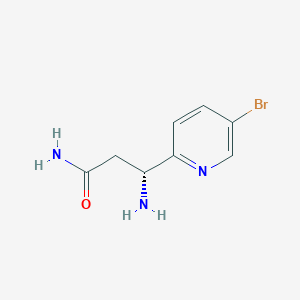
amine](/img/structure/B13248376.png)

